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Abstract
KO-947 is a potent and selective small molecule inhibitor of extracellular signal-regulated

kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK)

signaling pathway.[1] Dysregulation of this pathway is a major driver in a significant portion of

human cancers.[1][2] This technical guide provides a comprehensive timeline of the discovery

and development of KO-947, from its preclinical characterization to its evaluation in a Phase 1

clinical trial. The document details the mechanism of action, summarizes key quantitative data

from preclinical and clinical studies, and outlines the experimental protocols employed in its

evaluation. Accompanying diagrams illustrate the relevant signaling pathways and

experimental workflows to provide a thorough understanding of this investigational therapeutic.

Introduction
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cell proliferation,

differentiation, and survival.[1] Its aberrant activation, often through mutations in genes such as

BRAF and RAS, is implicated in over 30% of human cancers.[2] While inhibitors targeting

upstream components of this pathway, such as BRAF and MEK, have been developed,

acquired resistance frequently emerges through the reactivation of ERK1/2.[1][2] This

highlights the therapeutic potential of directly targeting ERK1/2, the final kinase in the cascade.

KO-947 was developed as a potent and selective inhibitor of ERK1/2 to address this unmet

medical need.[1]
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Date Milestone Key Findings/Significance

December 1, 2016

Kura Oncology presents

preclinical data on KO-947 at

the EORTC-NCI-AACR

Symposium.[2]

Initial public disclosure of

preclinical findings, highlighting

KO-947 as a potent and

selective ERK1/2 inhibitor with

compelling anti-tumor activity

in preclinical models.[2]

January 4, 2017

U.S. FDA accepts the

Investigational New Drug (IND)

application for KO-947.[3]

This clearance allowed Kura

Oncology to proceed with

clinical testing of KO-947 in

patients with solid tumors

characterized by MAPK

pathway dysregulation.[3]

April 5, 2017
Preclinical data presented at

the AACR Annual Meeting.[4]

Further characterization of KO-

947's robust single-agent

activity in MAPK pathway

dysregulated tumors was

presented to the scientific

community.[4]

April 7, 2017
First patient dosed in the

Phase 1 clinical trial.[5]

Initiation of the first-in-human

study to evaluate the safety,

tolerability, and preliminary

efficacy of KO-947.[5]

April 19, 2017
U.S. patent granted for KO-

947.[6][7]

The patent, titled "Inhibitors of

ERK and Methods of Use,"

covers the composition of

matter for KO-947 and its

therapeutic applications.[6][7]

November 9, 2017
Update on the ongoing Phase

1 trial.

Kura Oncology provided an

update on the progress of the

clinical evaluation of KO-947.

February 21, 2025 Publication of Phase 1 trial

results.[8]

The results of the dose-

escalation portion of the Phase

1 trial were published, detailing
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the safety, pharmacokinetics,

and preliminary clinical activity

of KO-947.[8]

Mechanism of Action and Signaling Pathway
KO-947 is an inhibitor of the extracellular signal-regulated kinases (ERK) 1 and 2. By binding to

and inhibiting ERK1/2, KO-947 prevents the activation of MAPK/ERK-mediated signal

transduction pathways. This leads to the inhibition of ERK-dependent tumor cell proliferation

and survival. The MAPK/ERK pathway is a critical signaling cascade that is often upregulated

in various cancer types, playing a key role in tumor cell proliferation, differentiation, and

survival.[2]
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Caption: The MAPK/ERK Signaling Pathway and the Point of Intervention of KO-947.
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Preclinical Data
Biochemical and Cellular Activity
KO-947 demonstrated potent and selective inhibition of ERK1/2 in biochemical assays and

robust anti-proliferative activity in various cancer cell lines.

Parameter Value Assay Type

ERK1/2 IC50 10 nM Biochemical Kinase Assay

Selectivity
>50-fold against a panel of 450

kinases
Kinase Panel Screening

Cellular Activity Low nanomolar concentrations Cell Proliferation Assays

Experimental Protocol: Biochemical Kinase Inhibition Assay

A representative biochemical assay to determine the IC50 of an ERK inhibitor would involve the

following steps:

Reagents: Recombinant active ERK1 or ERK2 enzyme, a suitable substrate (e.g., myelin

basic protein or a synthetic peptide), ATP, and the test compound (KO-947).

Procedure: The enzyme, substrate, and varying concentrations of the inhibitor are incubated

in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

Detection: After a set incubation period, the reaction is stopped, and the amount of

phosphorylated substrate is quantified. This can be done using various methods, such as

radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based

assays that measure ADP production (e.g., ADP-Glo™).

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated

relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a

dose-response curve.

Experimental Protocol: Cellular Proliferation Assay
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The anti-proliferative activity of KO-947 in cancer cell lines was likely assessed using a

standard cell viability assay:

Cell Culture: Cancer cell lines with known MAPK pathway mutations (e.g., BRAF, KRAS) are

seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of KO-947 or a vehicle control

(e.g., DMSO).

Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell

proliferation.

Viability Assessment: Cell viability is measured using a reagent such as resazurin

(AlamarBlue) or a tetrazolium salt (e.g., MTT, WST-1), which are converted into a fluorescent

or colored product by metabolically active cells.

Data Analysis: The fluorescence or absorbance is measured, and the percentage of cell

growth inhibition is calculated for each concentration. The IC50 is determined by plotting the

inhibition data against the compound concentration and fitting to a sigmoidal dose-response

curve.

In Vivo Efficacy in Xenograft Models
KO-947 demonstrated significant anti-tumor activity, including tumor regressions, in various cell

line-derived and patient-derived xenograft (PDX) models of human cancers.[1][5]

Cancer Type Genetic Alteration Efficacy

Melanoma BRAF-mutant Tumor regression

Non-Small Cell Lung Cancer

(NSCLC)
KRAS-mutant Tumor regression

Pancreatic Cancer KRAS-mutant Tumor regression

Adenocarcinomas KRAS- and BRAF-mutant Durable tumor regression

Squamous Cell Carcinomas Lacking BRAF/RAS mutations Durable tumor regression
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Experimental Protocol: In Vivo Xenograft Study

A typical xenograft study to evaluate the efficacy of an ERK inhibitor would be conducted as

follows:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Tumor Implantation: Human cancer cells or fragments from a patient's tumor (PDX) are

implanted subcutaneously into the flanks of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g.,

100-200 mm³), after which the mice are randomized into treatment and control groups.

Dosing: KO-947 is administered to the treatment group via a clinically relevant route

(intravenously in this case), at a predetermined dose and schedule. The control group

receives a vehicle control.

Efficacy Evaluation: Tumor volume is measured at regular intervals using calipers. Animal

body weight is also monitored as an indicator of toxicity.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

maximum size or after a specified duration of treatment.

Data Analysis: Tumor growth inhibition is calculated by comparing the change in tumor

volume between the treated and control groups. Statistical analysis is performed to

determine the significance of the anti-tumor effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell/Fragment
Implantation

Tumor Growth to
Predetermined Size

Randomization of Mice
into Groups

Treatment with KO-947
or Vehicle

Regular Monitoring of
Tumor Volume & Body Weight

Study Endpoint and
Data Analysis

Click to download full resolution via product page

Caption: A Generalized Workflow for an In Vivo Xenograft Efficacy Study.

Clinical Development: Phase 1 Trial (NCT03051035)
Study Design
The first-in-human Phase 1 trial of KO-947 was a multicenter, open-label, dose-escalation

study in patients with locally advanced unresectable or metastatic, relapsed, and/or refractory

non-hematological malignancies.[8] The primary objective was to determine the maximum

tolerated dose (MTD) and/or the recommended Phase 2 dose.[8]

The study evaluated three different dosing schedules:
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Schedule 1: Once weekly on a 28-day cycle with a 1- to 2-hour infusion.[8]

Schedule 2: Once weekly on a 28-day cycle with a 4-hour infusion.[8]

Schedule 3: On days 1, 4, and 8 of a 21-day cycle with a 4-hour infusion (with some patients

also receiving doses on days 11 and 15).[8][9]

Key Clinical Findings
Parameter Result

Maximum Tolerated Dose (MTD) - Schedule 1 3.6 mg/kg

Maximum Administered Doses - Schedules 2 &

3
9.6 mg/kg and 11.3 mg/kg, respectively

Most Common Treatment-Related Adverse

Event
Blurred vision

Best Overall Response Stable disease

Trial Termination
The development of KO-947 was discontinued due to a strategic business decision by Kura

Oncology, and not for reasons of safety or efficacy.[8] The trial was terminated before the

planned cohort expansion phase.[8]

Conclusion
KO-947 is a potent and selective ERK1/2 inhibitor that demonstrated promising preclinical

activity in a range of cancer models with dysregulated MAPK signaling. The subsequent Phase

1 clinical trial established a manageable safety profile for the intravenous administration of an

ERK inhibitor, with minimal gastrointestinal toxicity compared to oral ERK inhibitors. Although

the clinical development of KO-947 was discontinued for strategic reasons, the data generated

throughout its discovery and development provide valuable insights for the continued

exploration of ERK1/2 as a therapeutic target in oncology. The findings from the KO-947

program contribute to the broader understanding of the therapeutic potential and challenges

associated with targeting this critical signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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